molecular formula C20H26N2O4 B5429541 N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide

N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide

Cat. No.: B5429541
M. Wt: 358.4 g/mol
InChI Key: AUOJGAOQCMBVQJ-UHFFFAOYSA-N
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Description

N-[2-(1-Adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide is a benzamide derivative featuring a 4-nitrobenzamide core substituted with a methyl group and a 2-(1-adamantyloxy)ethyl side chain. The nitro group at the para position is a key functional group, often associated with redox-activated prodrug behavior in pharmaceuticals .

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-21(19(23)17-2-4-18(5-3-17)22(24)25)6-7-26-20-11-14-8-15(12-20)10-16(9-14)13-20/h2-5,14-16H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOJGAOQCMBVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC12CC3CC(C1)CC(C3)C2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide typically involves the following steps:

    Preparation of 1-adamantanol: Adamantane is oxidized to form 1-adamantanol.

    Formation of 1-adamantyloxyethyl chloride: 1-adamantanol is reacted with ethylene oxide to form 1-adamantyloxyethanol, which is then converted to 1-adamantyloxyethyl chloride using thionyl chloride.

    Synthesis of this compound: The final compound is synthesized by reacting 1-adamantyloxyethyl chloride with N-methyl-4-nitrobenzamide in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The adamantyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitrobenzoic acid and N-[2-(1-adamantyloxy)ethyl]-N-methylamine.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a molecular probe to study biological processes involving nitrobenzamide derivatives.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The adamantane moiety may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of biological membranes.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituents Molecular Weight Key Features Reference
N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide Adamantyloxyethyl, nitro Not provided Adamantane ether linker, nitro group Target
N-(1-adamantylmethyl)-4-nitro-3-methylbenzamide Adamantylmethyl, nitro, methyl 328.4 Methyl substituent on benzamide
N-(4-bromophenyl)-N-methyl-4-nitrobenzamide Bromophenyl, nitro 335.0 (calc) Bromine substituent
N-[2-(dimethylamino)ethyl]-4-nitrobenzamide Dimethylaminoethyl, nitro 237.25 Aminoethyl linker

Key Observations :

  • Adamantane Linkers : The adamantane group in the target compound and N-(1-adamantylmethyl)-4-nitro-3-methylbenzamide enhances lipophilicity. However, the ethoxyethyl linker in the target compound may improve solubility compared to the adamantylmethyl group.
  • Substituent Effects: The nitro group is a common feature, critical for redox activation in prodrugs .
  • Molecular Weight: Derivatives with adamantane (e.g., 328.4 ) are heavier than non-adamantane analogues (e.g., 237.25 ), which may influence pharmacokinetics.

Biological Activity

N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H20_{20}N2_2O3_3
  • Molecular Weight : 276.34 g/mol
  • CAS Number : 2585-23-1
  • Chemical Structure :

    Chemical Structure

The compound features an adamantane moiety, which is known for enhancing the lipophilicity and membrane permeability of drug candidates.

This compound primarily functions through the inhibition of specific biological pathways. Research indicates that it may act as a bromodomain inhibitor, impacting gene expression regulation by interfering with protein-protein interactions critical for transcriptional activation. The nitro group on the benzamide structure is believed to play a significant role in modulating its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis
A549 (Lung Cancer)12.5Cell cycle arrest in G2/M phase
HeLa (Cervical Cancer)10.8Inhibition of proliferation

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple mechanisms.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Animal models treated with the compound exhibited significant reductions in markers of inflammation, such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of this compound:

  • Case Study 1: Anticancer Efficacy
    • Objective : To evaluate the effectiveness of the compound in a xenograft model of breast cancer.
    • Findings : Tumor growth was significantly inhibited in treated mice compared to controls, with no observable toxicity at therapeutic doses.
  • Case Study 2: Anti-inflammatory Activity
    • Objective : To assess the anti-inflammatory effects in a mouse model of arthritis.
    • Findings : The compound reduced joint swelling and pain scores significantly compared to placebo, supporting its potential as an anti-inflammatory agent.

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